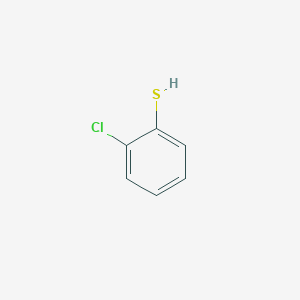

2-Chlorothiophenol

Description

Properties

IUPAC Name |

2-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOBDMNCYMQTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057788 | |

| Record name | o-Chlorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-03-2 | |

| Record name | 2-Chlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Chlorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR1EP0V0MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structural Analysis and Conformation of 2-Chlorothiophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Conformational Isomerism in 2-Chlorothiophenol

This compound (C₆H₅ClS) exhibits rotational isomerism due to the rotation around the C-S single bond. This results in two primary conformers: a cis form and a trans form. The nomenclature refers to the relative orientation of the S-H bond and the chlorine atom.

-

Cis-Conformer: The hydrogen atom of the thiol group is oriented towards the chlorine atom. This conformation is stabilized by an intramolecular hydrogen bond between the thiol hydrogen and the chlorine atom.

-

Trans-Conformer: The hydrogen atom of the thiol group is oriented away from the chlorine atom.

Theoretical calculations consistently show that the cis conformer is the more stable of the two due to this intramolecular hydrogen bonding. This interaction plays a significant role in maintaining the planarity of the molecule.

Quantitative Structural and Energetic Data (Theoretical)

The following tables summarize the calculated structural parameters and energy differences for the cis and trans conformers of this compound. These values are derived from computational chemistry studies, as experimental gas-phase structural data from techniques like microwave spectroscopy or electron diffraction are not available in the current literature.

Table 1: Calculated Energy Differences between Cis and Trans Conformers

| Computational Method | Energy Difference (kcal/mol) (Cis being more stable) | Reference |

| STO-3G MO | Not explicitly quantified, but cis is implied as more stable | [1] |

Note: While various studies mention the higher stability of the cis conformer, specific energy difference values from a range of modern computational methods were not found in the surveyed literature. The STO-3G MO calculation is an older method, and more recent DFT or ab initio calculations would provide more accurate energy differences.

Table 2: Calculated Geometrical Parameters for the Cis-Conformer of 2,6-Dichlorothiophenol (as a proxy)

Experimental data for this compound is unavailable. The following data for a related molecule, 2,6-dichlorothiophenol, from STO-3G calculations, provides insight into the geometry.

| Parameter | Value | Reference |

| CSH angle | 94.5° | [1] |

Note: The CSH angle in the planar conformation of 2,6-dichlorothiophenol is noted to be decreased compared to thiophenol, indicating an intramolecular attraction (hydrogen bonding). It is reasonable to infer a similar, though likely less pronounced, effect in this compound.

Experimental Protocols for Structural Analysis

While specific experimental results for this compound are lacking, the following sections detail the standard methodologies employed for the structural and conformational analysis of similar aromatic molecules.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the precise rotational constants of a molecule in the gas phase. From these constants, highly accurate molecular structures, including bond lengths and angles, can be derived.

Methodology:

-

Sample Preparation: A pure sample of the compound is introduced into the spectrometer. For a liquid sample like this compound, this is typically achieved by heating the sample to generate a sufficient vapor pressure or by seeding it in a supersonic jet of an inert gas like argon.

-

Data Acquisition: The gaseous sample is irradiated with microwave radiation. The absorption of microwaves at specific frequencies, corresponding to transitions between rotational energy levels, is detected. A common setup is a Fourier-transform microwave (FTMW) spectrometer, which provides high sensitivity and resolution.

-

Spectral Analysis: The resulting spectrum, a plot of absorption intensity versus frequency, consists of a series of sharp lines. These lines are assigned to specific rotational transitions (e.g., J=0→1, J=1→2).

-

Structural Determination: The rotational constants (A, B, C) are determined from the frequencies of the assigned transitions. By measuring the spectra of different isotopologues (e.g., containing ³⁴S or ¹³C), the positions of individual atoms can be precisely determined through isotopic substitution analysis (Kraitchman's equations), leading to a detailed molecular structure.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular geometry of volatile compounds. It provides information on bond lengths, bond angles, and the overall conformation of molecules in the gas phase.

Methodology:

-

Sample Introduction: The sample is vaporized and introduced into a high-vacuum chamber as a jet of gas.

-

Electron Beam Interaction: A high-energy beam of electrons is fired through the gas jet. The electrons are scattered by the electric field of the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector (historically a photographic plate, now often a CCD or other electronic detector). The pattern consists of concentric rings of varying intensity.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution curve, which shows the probability of finding two atoms at a given distance from each other.

-

Structure Refinement: A theoretical model of the molecular structure is proposed, and the corresponding theoretical scattering pattern is calculated. The parameters of the model (bond lengths, bond angles, dihedral angles) are then refined by a least-squares fitting procedure to achieve the best possible agreement with the experimental data.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its structure and conformation.

Methodology for Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be placed between two salt plates (e.g., KBr or NaCl), or the spectrum can be recorded in a suitable solvent (that does not have interfering absorptions) in a liquid cell. Gas-phase spectra can also be obtained.

-

Data Acquisition: The sample is irradiated with a broad range of infrared light. The transmitted light is passed through an interferometer and then to a detector. A Fourier transform is then applied to the resulting interferogram to obtain the infrared spectrum (absorbance or transmittance vs. wavenumber).

-

Spectral Interpretation: The absorption bands in the spectrum correspond to the vibrational modes of the molecule. The frequencies of these bands are characteristic of specific functional groups and bond types. For conformational analysis, the presence of bands unique to each conformer can be used to identify their presence in a sample.

Methodology for Raman Spectroscopy:

-

Sample Preparation: A liquid sample is typically placed in a glass capillary tube or a cuvette.

-

Data Acquisition: The sample is irradiated with a monochromatic laser beam (e.g., from a He-Ne or diode laser). The scattered light is collected at a 90° angle to the incident beam, passed through a monochromator to separate the different wavelengths, and detected.

-

Spectral Interpretation: The Raman spectrum shows the intensity of the scattered light as a function of the frequency shift from the incident laser line. The peaks in the spectrum correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and vibrations of the molecular backbone.

Computational Chemistry Protocols

Computational chemistry is an indispensable tool for studying the structure and conformation of molecules like this compound.

Methodology for Conformational Analysis:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all low-energy conformers. This is often done by rotating the C-S bond and calculating the energy at each step.

-

Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a common choice for a good balance of accuracy and computational cost. For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) can be used.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structures are true energy minima. These calculations also provide theoretical vibrational spectra that can be compared with experimental FTIR and Raman data.

-

Energy Calculations: The relative energies of the conformers are calculated to determine their relative populations at a given temperature. More accurate single-point energy calculations can be performed using higher-level methods or larger basis sets on the optimized geometries.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Conclusion

The structural analysis of this compound reveals a fascinating interplay of steric and electronic effects, dominated by the formation of an intramolecular hydrogen bond in its more stable cis conformer. While computational methods provide a detailed picture of its conformational landscape and geometry, there is a clear need for experimental validation through gas-phase techniques like microwave spectroscopy and electron diffraction. Such studies would provide benchmark data for refining theoretical models and would offer a more complete understanding of the subtle structural features of this important chemical intermediate. The protocols and theoretical framework presented in this guide offer a solid foundation for researchers undertaking further investigations into this compound and related molecules.

References

Spectroscopic Profile of 2-Chlorothiophenol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chlorothiophenol, catering to researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Molecular Structure and Properties

-

IUPAC Name: 2-Chlorobenzenethiol

-

Synonyms: o-Chlorothiophenol, 2-Chlorophenyl mercaptan

-

CAS Number: 6320-03-2

-

Molecular Formula: C₆H₅ClS

-

Molecular Weight: 144.62 g/mol

-

Appearance: Clear, slightly yellow liquid[1]

-

Boiling Point: 205-206 °C at 260 mmHg[1]

-

Density: 1.275 g/mL at 25 °C[1]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.0 - 7.5 | Multiplet | 4 | Aromatic protons (Ar-H) |

| ~ 3.5 - 4.5 | Singlet (broad) | 1 | Thiol proton (S-H) |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 135 - 140 | C-Cl |

| ~ 125 - 135 | C-S |

| ~ 120 - 130 | Aromatic C-H |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2550 - 2600 | Weak | S-H stretch |

| 1570 - 1590 | Medium-Strong | C=C aromatic ring stretch |

| 1440 - 1480 | Medium-Strong | C=C aromatic ring stretch |

| 1000 - 1100 | Strong | C-Cl stretch |

| 680 - 780 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 144/146 | High | Molecular ion peak [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 109 | Moderate | [M - Cl]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding field strength.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one drop of liquid this compound directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

Ensure there are no air bubbles in the film.

-

-

Instrument Parameters (FT-IR):

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the clean, empty sample holder.

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is suitable.

-

Alternatively, Gas Chromatography (GC-MS) can be used for separation and introduction. The sample (1 µL of a dilute solution in a volatile solvent like dichloromethane or hexane) is injected into the GC.

-

-

Ionization (Electron Ionization - EI):

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

-

Mass Analysis:

-

Analyzer Type: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

-

Data Acquisition:

-

The mass analyzer scans the specified mass range, and the detector records the abundance of ions at each m/z value.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a chemical compound like this compound.

References

Solubility of 2-Chlorothiophenol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiophenol (CAS No. 6320-03-2) is a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its reactivity, characterized by the presence of both a thiol group and a chlorine atom on the benzene ring, makes it a versatile building block in organic synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a framework for understanding and determining the solubility of this compound, including a detailed experimental protocol for solubility determination.

Quantitative Solubility Data

In light of this, the following table is provided as a template for researchers to systematically record experimentally determined solubility data. Adhering to a standardized format is crucial for comparing results across different laboratories and studies.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| e.g., Methanol | e.g., 25 | Data | Data | e.g., Gravimetric | e.g., Saturated solution |

| e.g., Ethanol | e.g., 25 | Data | Data | e.g., Gravimetric | |

| e.g., Acetone | e.g., 25 | Data | Data | e.g., HPLC | |

| e.g., Toluene | e.g., 25 | Data | Data | e.g., UV-Vis Spectroscopy | |

| e.g., Hexane | e.g., 25 | Data | Data | e.g., Gravimetric | |

| e.g., Dichloromethane | e.g., 25 | Data | Data | e.g., HPLC | |

| e.g., Ethyl Acetate | e.g., 25 | Data | Data | e.g., Gravimetric | |

| e.g., Diethyl Ether | e.g., 25 | Data | Data | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is straightforward, cost-effective, and does not require complex instrumentation.[2]

Gravimetric Method for Solubility Determination

Objective: To determine the concentration of this compound in a saturated solution with a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flask with a stopper

-

Thermostatic water bath or incubator

-

Analytical balance

-

Calibrated pipette (e.g., 10 mL)

-

Pre-weighed evaporating dish or watch glass

-

Filter paper and funnel, or a syringe with a chemically inert filter (e.g., PTFE)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add a measured volume of the organic solvent (e.g., 50 mL) to a conical flask.

-

Gradually add an excess amount of this compound to the solvent while stirring continuously. The presence of undissolved solute indicates that a saturated solution has been formed.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation. This ensures that the solution reaches equilibrium.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the undissolved this compound to settle.

-

Carefully filter the supernatant to separate the saturated solution from the excess solid. This can be done using gravity filtration or a syringe filter. It is crucial to avoid any transfer of solid particles.

-

-

Gravimetric Analysis:

-

Accurately pipette a known volume of the clear, saturated filtrate (e.g., 10 mL) into a pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the filtrate to determine the mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or a drying oven set to a temperature below the boiling point of this compound and the flashpoint of the solvent.

-

Once the solvent has evaporated, place the dish in a drying oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent until a constant weight is achieved.

-

Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

-

Calculations:

-

Weight of the empty evaporating dish: W₁

-

Weight of the dish with the filtrate: W₂

-

Weight of the dish with the dry solute (this compound): W₃

-

Weight of the solute in the pipetted volume: W₄ = W₃ - W₁

-

Weight of the solvent in the pipetted volume: W₅ = W₂ - W₃

-

Solubility (in g/100 g of solvent): (W₄ / W₅) x 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

Alternative Analytical Methods:

For more rapid or higher-throughput solubility determination, other analytical techniques can be employed to quantify the solute concentration in the saturated filtrate:

-

High-Performance Liquid Chromatography (HPLC): This method is highly accurate and can be used for a wide range of concentrations. A calibration curve with standard solutions of known concentrations is required.

-

UV-Vis Spectroscopy: If this compound exhibits a characteristic absorbance at a specific wavelength where the solvent is transparent, this method can be used. A calibration curve is also necessary.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow for solubility determination.

References

Theoretical Studies on the Reactivity of 2-Chlorothiophenol: A Technical Guide

Abstract: 2-Chlorothiophenol (2-CTP) is a significant organosulfur compound, serving as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. However, it is also a recognized precursor to the formation of toxic, dioxin-like compounds such as polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs) in high-temperature industrial processes. Understanding the reactivity of 2-CTP is crucial for both optimizing its synthetic applications and mitigating its environmental impact. This technical guide provides an in-depth summary of theoretical studies, primarily leveraging Density Functional Theory (DFT), that have elucidated the core reactivity, reaction mechanisms, and kinetics of this compound. Key areas of focus include the homolytic cleavage of the S-H bond, reactions with atmospheric radicals, and the computational protocols used to model these processes.

Introduction

Computational chemistry provides a powerful lens for examining chemical phenomena that are experimentally difficult to probe, such as the behavior of transient species and the elucidation of complex reaction pathways.[1] For this compound, theoretical studies have been instrumental in characterizing its role as a precursor in the formation of PCDT/TAs.[2][3][4] These computational models allow for the precise calculation of energetic barriers, reaction rates, and thermodynamic properties, offering a molecular-level understanding of 2-CTP's reactivity.[1] The primary focus of these studies has been on the initial step of many of its reaction pathways: the cleavage of the sulfhydryl (S-H) bond to form the 2-chlorothiophenoxy radical (2-CTPR).[4][5]

Core Reactivity: The S-H Bond

The thiol group (-SH) is the most reactive site in the this compound molecule. Its reactivity is fundamentally governed by the strength of the S-H bond. The Bond Dissociation Energy (BDE) is a critical parameter that quantifies the energy required for the homolytic cleavage of this bond. A lower BDE indicates a weaker bond, which is more susceptible to breaking, often initiating radical chain reactions.

Bond Dissociation Energy (BDE)

Theoretical calculations have been employed to determine the gas-phase S-H Bond Dissociation Enthalpy (BDE) and Bond Dissociation Free Energy (BDFE) of various thiophenols. An ab initio Hartree-Fock study identified the unimolecular dissociative states to calculate these values.[6] For this compound, the S-H bond is noted to be one of the strongest among the monosubstituted thiophenols studied.[6]

| Compound | S-H BDE (kcal/mol) | S-H BDFE (kcal/mol) |

| This compound | 81.3 | 81.9 |

| Thiophenol | 79.1 | 80.1 |

| 2-Methylthiophenol | 77.7 | 78.5 |

| Table 1: Theoretical S-H Bond Dissociation Enthalpies (BDEs) and Free Energies (BDFEs) calculated using the ab initio Hartree-Fock method (UHF/6-31G(d)). Data sourced from a comprehensive study on thiophenols.[6] |

Key Reaction Mechanisms

The reactivity of 2-CTP is dominated by radical-mediated processes, which are pivotal in both atmospheric degradation and pollutant formation. These reactions typically begin with the abstraction of the hydrogen atom from the thiol group.

Hydrogen Abstraction by Radicals

The reaction of 2-CTP with radicals such as hydroxyl (•OH), atomic hydrogen (H•), and ground-state atomic oxygen (O(3P)) is a key initial step in its transformation.[3][4] This process leads to the formation of the 2-chlorothiophenoxy radical (2-CTPR), a highly reactive intermediate.[4][5]

The general reaction is: 2-Cl-C₆H₄SH + X• → 2-Cl-C₆H₄S• + HX (where X• = H, OH, O(3P))

Figure 1: Generalized pathway for hydrogen abstraction from 2-CTP by a hydroxyl radical.

Comparative Reactivity with Radicals

Theoretical studies have compared the efficiency of different radicals in abstracting the thiophenoxyl-hydrogen from chlorothiophenols (CTPs). The potential energy barriers for these reactions determine their relative rates. For the complete series of CTPs, the order of reactivity was determined to be:[3]

CTP + O(3P) > CTP + H > CTP + OH

This indicates that ground-state atomic oxygen is the most effective radical for initiating the formation of the thiophenoxy radical from CTPs, followed by atomic hydrogen and then the hydroxyl radical.[3] The thiophenoxyl-hydrogen abstraction from CTPs by O(3P) is generally more likely to occur than the corresponding phenoxyl-hydrogen abstraction from chlorophenols.[3]

References

- 1. grnjournal.us [grnjournal.us]

- 2. Theoretical study on the formation mechanism of polychlorinated dibenzothiophenes/thianthrenes from this compound molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. DFT and AIMD insights into heterogeneous dissociation of this compound on CuO(111) surface: Impact of H2O and OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Behavior of 2-Chlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical behavior of 2-Chlorothiophenol (2-CTP), a versatile intermediate in the pharmaceutical and agrochemical industries. While specific quantitative electrochemical data for 2-CTP is not extensively documented in publicly available literature, this guide synthesizes information from related substituted thiophenols and phenols to predict its electrochemical characteristics. The guide covers the fundamental principles of its electrochemical oxidation and reduction, detailed experimental protocols for its analysis using cyclic voltammetry, and potential signaling pathways and reaction mechanisms. All quantitative data presented is based on analogous compounds and should be considered as estimations pending experimental verification.

Introduction

This compound (2-CTP) is an aromatic thiol compound with the chemical formula C₆H₅ClS.[1][2][3] Its structure, featuring a thiol (-SH) group and a chlorine atom on the benzene ring, imparts it with unique reactivity that is leveraged in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] Understanding the electrochemical behavior of 2-CTP is crucial for developing novel synthetic routes, elucidating reaction mechanisms, and establishing analytical methods for its detection and quantification.

The thiol group is readily oxidized, while the carbon-chlorine bond can be susceptible to reduction under certain electrochemical conditions. The interplay of these functionalities on the aromatic ring dictates the overall electrochemical profile of the molecule. This guide will explore these aspects in detail.

Electrochemical Behavior of this compound

The electrochemical behavior of this compound is primarily characterized by the oxidation of its thiol group and, to a lesser extent, the reduction of the carbon-chlorine bond.

Anodic Behavior (Oxidation)

The oxidation of thiophenols at an electrode surface is a well-documented process that proceeds through the formation of a thiyl radical. This radical species is highly reactive and can undergo further reactions, most commonly dimerization to form a disulfide.

Based on studies of related thiophenols and chlorinated phenols, the oxidation of 2-CTP is expected to occur at a potential around +0.9 V versus a standard reference electrode at a platinum anode.[4] The phenolate form, which would be more prevalent at higher pH, is anticipated to oxidize at a less positive potential.[4]

The proposed oxidation mechanism is as follows:

-

Electron Transfer: this compound loses an electron at the anode surface to form a radical cation.

-

Deprotonation: The radical cation rapidly loses a proton to form a neutral thiyl radical.

-

Dimerization: Two thiyl radicals combine to form bis(2-chlorophenyl) disulfide.

At higher potentials, further oxidation of the disulfide or the aromatic ring may occur, potentially leading to the formation of sulfoxides, sulfones, or polymeric films on the electrode surface.

Cathodic Behavior (Reduction)

The reduction of aryl halides, such as the chlorosubstituent in 2-CTP, is generally more difficult than the oxidation of the thiol group. The reduction potential for the C-Cl bond in compounds like chlorophenols can be quite negative. While specific data for 2-CTP is unavailable, it is plausible that the reduction would involve the cleavage of the carbon-chlorine bond to yield thiophenol and a chloride ion. This process typically requires a more negative potential compared to the oxidation of the thiol group.

Quantitative Electrochemical Data (Estimated)

As previously stated, specific experimental data for the electrochemical behavior of this compound is scarce. The following table summarizes estimated quantitative data based on the behavior of analogous compounds like thiophenol and chlorophenols. These values should be experimentally verified.

| Parameter | Estimated Value | Conditions | Reference Compound(s) |

| Oxidation Potential (Epa) | ~ +0.9 V | vs. Ag/AgCl, Pt electrode, neutral pH | 4-chlorophenol[4] |

| Reduction Potential (Epc) | Highly Negative (Not readily observed) | vs. Ag/AgCl, Pt electrode | General aryl halides |

| Number of Electrons (n) | 1 (for initial oxidation) | - | Thiophenols |

Experimental Protocols

This section provides a detailed methodology for the investigation of the electrochemical behavior of this compound using cyclic voltammetry.

Materials and Reagents

-

Analyte: this compound (98% purity or higher)

-

Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), electrochemical grade

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)

-

Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or graphite rod

-

Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads

Instrumentation

-

Potentiostat/Galvanostat capable of performing cyclic voltammetry.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurries of decreasing particle size (1.0, 0.3, and finally 0.05 µm) for 5 minutes each on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile or dichloromethane) between each polishing step.

-

Sonnicate the electrode in the solvent for 2 minutes to remove any adhered alumina particles.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrochemical Cell Setup:

-

Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen. Maintain a nitrogen/argon blanket over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat. A typical starting point would be:

-

Initial Potential: 0.0 V

-

Vertex Potential 1 (Anodic Scan): +1.5 V

-

Vertex Potential 2 (Cathodic Scan): -2.0 V

-

Final Potential: 0.0 V

-

Scan Rate: 100 mV/s

-

-

Record the cyclic voltammogram.

-

Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical processes.

-

Visualizations

The following diagrams illustrate the key electrochemical processes and experimental workflow.

Caption: Proposed mechanism for the electrochemical oxidation of this compound.

Caption: Workflow for cyclic voltammetry analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected electrochemical behavior of this compound. The primary electrochemical process is the oxidation of the thiol group to form a disulfide via a thiyl radical intermediate. While specific quantitative data remains to be experimentally determined, the provided protocols offer a clear path for researchers to obtain this critical information. The insights and methodologies presented herein are valuable for professionals in drug development and other scientific fields who utilize this compound as a key synthetic building block. Further research is encouraged to fully elucidate the electrochemical properties of this important compound.

References

- 1. seemafinechem.com [seemafinechem.com]

- 2. This compound | 6320-03-2 [chemicalbook.com]

- 3. 2-氯硫代苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Anodic Polymerization of Phenylphenols in Methyl Isobutyl Ketone and Mesityl Oxide: Incorporation of a Cavitand into the Layers Formed for Sensing Phenols in Organic Media | MDPI [mdpi.com]

Quantum Chemical Insights into 2-Chlorothiophenol: A Technical Guide for Researchers

An In-depth Analysis of the Molecular Structure, Vibrational Frequencies, and Electronic Properties of a Key Pharmaceutical and Agrochemical Intermediate.

This technical guide provides a comprehensive overview of the quantum chemical properties of 2-Chlorothiophenol (2-CTP), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, a thorough understanding of the molecule's structural, vibrational, and electronic characteristics is paramount for predicting its reactivity and designing novel synthetic pathways. This document summarizes key quantitative data derived from theoretical studies, outlines detailed experimental and computational protocols, and presents visual workflows to facilitate a deeper understanding of the quantum chemical analysis of this compound.

Molecular Structure and Geometry

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in determining the optimized molecular geometry of this compound. These studies provide precise data on bond lengths and angles, which are fundamental to understanding the molecule's steric and electronic properties.

Computational Protocol for Geometry Optimization

The optimized molecular structure of this compound is typically determined using DFT calculations with a functional such as B3LYP and a basis set like 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules containing sulfur and halogens. The geometry is optimized until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Tabulated Geometric Parameters

The following table summarizes the key calculated bond lengths and bond angles for the optimized geometry of this compound. These parameters are crucial for building accurate molecular models and for understanding the spatial arrangement of the atoms.

| Parameter | Value (Calculated) |

| Bond Lengths (Å) | |

| C-Cl | 1.743 |

| C-S | 1.775 |

| S-H | 1.345 |

| C-C (aromatic) | 1.391 - 1.405 |

| C-H (aromatic) | 1.082 - 1.085 |

| **Bond Angles (°) ** | |

| C-C-Cl | 119.5 |

| C-C-S | 122.1 |

| C-S-H | 96.4 |

| C-C-C (aromatic) | 118.5 - 121.2 |

Vibrational Spectroscopy: A Synergy of Experiment and Theory

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a fingerprint of a molecule's vibrational modes. When combined with theoretical calculations, it allows for a detailed assignment of these modes, offering insights into the molecule's functional groups and bonding characteristics.

Experimental Protocols for Vibrational Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum of this compound is typically recorded in the 4000-400 cm⁻¹ range using a spectrometer such as a JASCO-6300. The sample is prepared as a KBr pellet to obtain a solid-state spectrum.

FT-Raman Spectroscopy: The FT-Raman spectrum is often obtained using an instrument like a Bruker RFS 100/s spectrophotometer with a Nd:YAG laser source operating at 1064 nm. The spectrum is typically recorded in the 3500-50 cm⁻¹ range.[1]

Computational Protocol for Vibrational Analysis

Theoretical vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., DFT/B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often scaled by an appropriate factor (typically around 0.96) to better match the experimental anharmonic frequencies. Potential Energy Distribution (PED) analysis is then performed to provide a quantitative assignment of the vibrational modes.

Tabulated Vibrational Frequencies and Assignments

The following table presents a selection of key experimental and calculated vibrational frequencies for this compound, along with their assignments based on PED analysis.

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

| Experimental FT-IR | Calculated (Scaled) |

| ~3060 | ~3055 |

| ~2570 | ~2565 |

| ~1570 | ~1565 |

| ~1260 | ~1255 |

| ~1020 | ~1015 |

| ~740 | ~735 |

| ~680 | ~675 |

Electronic Properties and Reactivity

The electronic properties of this compound, particularly the energies of its frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and potential as a precursor in chemical reactions. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity.

Computational Protocol for Electronic Property Analysis

The electronic properties are calculated using the optimized molecular geometry. Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate intramolecular and intermolecular bonding and charge transfer. The energies of the HOMO and LUMO are calculated to determine the electronic transition properties and reactivity descriptors.

Tabulated Electronic Properties

The following table summarizes the key electronic properties of this compound calculated at the DFT/B3LYP level of theory.

| Electronic Property | Value (Calculated) |

| HOMO Energy | -6.45 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Energy Gap | 5.56 eV |

| Dipole Moment | 1.82 Debye |

A computational study comparing 2-monochlorophenol and 2-monochlorothiophenol found that 2-monochlorothiophenol is significantly nucleophilic, while 2-monochlorophenol is electrophilic.[2] The study also reported a high band gap energy of 5.959 eV for 2-monochlorophenol, indicating lower reactivity.[2]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution and delocalization within the molecule. For this compound, NBO analysis reveals significant delocalization of electron density from the sulfur and chlorine lone pairs into the antibonding orbitals of the benzene ring. This charge delocalization contributes to the stability of the molecule and influences its reactivity. The stabilization energies arising from these interactions can be quantified to understand the nature of the intramolecular charge transfer.

Visualizing Quantum Chemical Workflows

To provide a clearer understanding of the processes involved in the quantum chemical study of this compound, the following diagrams, generated using the DOT language, illustrate the key workflows.

Conclusion

The quantum chemical study of this compound provides invaluable data for understanding its fundamental properties. The combination of theoretical calculations and experimental spectroscopic techniques offers a robust framework for characterizing its molecular structure, vibrational modes, and electronic behavior. This detailed knowledge is essential for predicting its reactivity, understanding its role in synthetic chemistry, and for the rational design of new molecules with desired properties in the fields of drug development and materials science. The methodologies and data presented in this guide serve as a foundational resource for researchers working with this important chemical intermediate.

References

An In-depth Technical Guide to the Acidity and pKa of 2-Chlorothiophenol's Thiol Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity of the thiol group in 2-chlorothiophenol, a crucial parameter for understanding its reactivity and designing its applications in pharmaceutical and chemical synthesis. This document outlines the theoretical basis for its acidity, presents available pKa data, details common experimental protocols for pKa determination, and illustrates the underlying chemical principles through a logical diagram.

Core Concepts: Acidity of Thiophenols

Thiophenols are generally more acidic than their corresponding phenols. This is evidenced by the pKa of thiophenol, which is approximately 6.62 in water, compared to phenol's pKa of about 9.95[1]. The greater acidity of thiols is attributed to the weaker S-H bond compared to the O-H bond and the larger size of the sulfur atom, which can better stabilize the resulting negative charge of the thiophenolate anion through polarization.

The acidity of substituted thiophenols is significantly influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups typically increase the acidity (lower the pKa) by stabilizing the thiophenolate anion through inductive and/or resonance effects. Conversely, electron-donating groups tend to decrease acidity (raise the pKa).

Quantitative Data: pKa of Chlorinated Thiophenols

| Compound | pKa Value | Method | Reference |

| This compound | 5.90 ± 0.43 | Predicted | [2] |

| 4-Chlorothiophenol | 7.50 | Experimental | [3] |

| Thiophenol (unsubstituted) | 6.62 | Experimental | [1] |

The predicted pKa of this compound (5.90) suggests it is a stronger acid than the unsubstituted thiophenol (pKa 6.62). This increased acidity is anticipated due to the electron-withdrawing nature of the chlorine substituent.

Influence of the Ortho-Chloro Substituent

The chlorine atom at the ortho position of this compound influences the acidity of the thiol group through two primary electronic effects:

-

Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density from the benzene ring through the sigma bond network. This effect is distance-dependent and is strongest at the ortho and meta positions[4][5]. The inductive withdrawal of electron density helps to stabilize the negative charge on the sulfur atom in the thiophenolate conjugate base, thereby increasing the acidity of the thiol.

-

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the benzene ring's pi system. This donation of electron density is a resonance effect. However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing the acidity of benzoic acids and phenols[6]. The overlap between the 3p orbital of chlorine and the 2p orbital of carbon is not as effective, leading to a weaker resonance effect compared to the strong inductive withdrawal.

The net effect of the ortho-chloro substituent is an increase in the acidity of the thiol group, as reflected in the predicted lower pKa value compared to unsubstituted thiophenol.

Logical Relationship of Substituent Effects

The following diagram illustrates the electronic effects of the ortho-chloro substituent on the deprotonation of this compound.

Experimental Protocols for pKa Determination

Several robust methods are available for the experimental determination of thiol pKa values. Below is a detailed protocol for potentiometric titration, a widely used and accessible method.

Potentiometric Titration Protocol

This protocol is a general method for determining the pKa of an acidic compound in an aqueous or mixed-solvent system.

1. Materials and Equipment:

-

High-purity this compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (titrant)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Deionized, CO2-free water

-

Organic co-solvent (e.g., ethanol or DMSO) if the compound has low water solubility

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Temperature-controlled reaction vessel

-

Burette (manual or automated)

-

Inert gas (e.g., nitrogen or argon) supply

2. Experimental Workflow:

3. Detailed Steps:

-

Solution Preparation: Prepare a solution of this compound (e.g., 1-10 mM) in a suitable solvent system. If a co-solvent is used, its proportion should be kept consistent. Add KCl to maintain a constant ionic strength (e.g., 0.15 M)[7].

-

Initial Acidification: Acidify the sample solution to a pH of approximately 2 using 0.1 M HCl. This ensures that the thiol group is fully protonated at the start of the titration[7].

-

Inert Atmosphere: Purge the solution with an inert gas like nitrogen for 15-20 minutes before and during the titration. This prevents the oxidation of the thiol to a disulfide and removes dissolved CO2, which can interfere with the titration[7].

-

Titration: Place the reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode. Add the standardized 0.1 M NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added[7].

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be found by taking the first derivative of the titration curve (ΔpH/ΔV).

-

The volume of NaOH at the half-equivalence point corresponds to the point where half of the thiol has been neutralized.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

-

Replication: Perform the titration at least three times to ensure the reproducibility of the results and calculate the average pKa and standard deviation[7].

Other advanced techniques for thiol pKa determination include isothermal titration calorimetry (ITC) , which measures the heat change upon ionization[8][9][10], and Raman-based pH titration , which monitors the S-H stretching frequency as a function of pH[11][12].

Conclusion

The acidity of the thiol group in this compound is a critical parameter that dictates its nucleophilicity and reactivity in various chemical transformations. The ortho-chloro substituent is predicted to increase the acidity of the thiol group through a dominant electron-withdrawing inductive effect, resulting in a lower pKa compared to unsubstituted thiophenol. Accurate experimental determination of this pKa value, using methods such as potentiometric titration, is essential for optimizing reaction conditions and for the rational design of molecules with desired physicochemical properties in drug development and materials science.

References

- 1. Thiophenol - Wikipedia [en.wikipedia.org]

- 2. This compound | 6320-03-2 [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

In-depth Technical Guide on the Thermochemical Data of 2-Chlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-Chlorothiophenol. Due to a scarcity of experimental data, this document focuses on computationally derived values from recent scientific literature. The information presented herein is crucial for understanding the energetic properties of this compound, which is a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Core Thermochemical Data

The thermochemical properties of this compound have been investigated through computational chemistry methods. A comprehensive study by Altarawneh and Al-Muhtaseb calculated a range of thermochemical parameters for all chlorothiophenol congeners.[1] While the full dataset from this study requires access to the complete publication, the abstract confirms the calculation of standard enthalpies of formation, standard entropies, and heat capacities.[1] Another theoretical study by Omari et al. provides a specific value for the enthalpy change associated with the formation of the 2-monochlorothiophenoxy radical.

A summary of the currently available quantitative data is presented in the table below.

| Thermochemical Parameter | Value | Method | Source |

| Standard Enthalpy of Formation (ΔHf°) | Calculated | Isodesmic Work Reactions & DFT | Altarawneh and Al-Muhtaseb (2025)[1] |

| Standard Entropy (S°) | Calculated | Hindered Rotor Treatment | Altarawneh and Al-Muhtaseb (2025)[1] |

| Heat Capacity (Cp) | Calculated | Hindered Rotor Treatment | Altarawneh and Al-Muhtaseb (2025)[1] |

| Enthalpy change for 2-monochlorothiophenoxy radical formation | 70.78 kcal mol-1 | DFT (B3LYP/6-31+G & 6-31G+(d,p)) | Omari et al. (2016)[2] |

Computational Methodologies

The determination of thermochemical data for this compound has relied on sophisticated computational protocols. These methods provide reliable estimates in the absence of experimental values.

Isodesmic Work Reactions and Density Functional Theory (DFT)

A principal computational study on the thermochemical properties of chlorothiophenols, including the 2-chloro isomer, employed isodesmic work reactions.[1] This method involves balancing the number of each type of bond on both sides of a hypothetical reaction to cancel out systematic errors in the quantum chemical calculations, leading to more accurate enthalpy of formation values.

The general workflow for this approach is as follows:

-

Geometry Optimization: The three-dimensional structure of this compound and the reference molecules in the isodesmic reaction are optimized using Density Functional Theory (DFT).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: Higher-level electronic structure calculations are performed on the optimized geometries to obtain accurate electronic energies.

-

Enthalpy of Formation Calculation: The enthalpy of formation of the target molecule (this compound) is calculated using the calculated enthalpies of the isodesmic reaction and the known experimental enthalpies of formation of the reference compounds.

Standard entropies and heat capacities were also calculated, treating the internal rotation of the S-H group as a hindered rotor to improve accuracy.[1]

DFT Calculations for Reaction Kinetics and Thermochemistry

Another computational investigation into the reaction mechanisms of chlorothiophenols utilized Density Functional Theory (DFT) with the MPWB1K functional to study their reactions with oxygen radicals.[3] While focused on kinetics, this study also involved the calculation of thermochemical properties. The methodology included:

-

Structure Optimization: Geometries of reactants, transition states, and products were optimized.

-

Vibrational Frequency Analysis: This was used to characterize stationary points and to calculate zero-point energies.

-

Thermochemical Property Calculation: The study computed structural parameters and thermochemical properties to understand the reaction pathways.

A separate theoretical investigation on the thermolysis of 2-monochlorothiophenol also employed DFT with the B3LYP correlation functional and 6-31+G and 6-31G+(d,p) basis sets to determine thermochemical results.[2]

Visualizing the Computational Workflow

The following diagram illustrates a generalized workflow for the computational determination of thermochemical data for molecules like this compound, based on the methodologies described in the cited literature.

Caption: Computational workflow for determining thermochemical data.

As this compound continues to be a molecule of interest in synthetic chemistry, further experimental validation of these computationally derived thermochemical data would be a valuable contribution to the field.

References

Potential Biological Activities of 2-Chlorothiophenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-chlorothiophenol represent a promising class of sulfur-containing heterocyclic compounds with a diverse range of potential therapeutic applications. The presence of the chloro and thiol functionalities on the benzene ring provides a unique scaffold for the synthesis of novel molecules with significant biological activities. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this area.

Anticancer Activity

Several derivatives incorporating the this compound moiety or structurally related chlorothiophene structures have demonstrated potent cytotoxic activity against various cancer cell lines. These compounds often exert their effects through the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound and related derivatives.

| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Chlorothiophene-based Chalcones | (E)-1-(5-chlorothiophen-2-yl)-3-(phenyl)prop-2-en-1-one | WiDr (Colorectal) | IC50 | 0.77 µg/mL | [1] |

| (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | WiDr (Colorectal) | IC50 | 0.45 µg/mL | [1] | |

| Thiazolidinone Hybrids | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 Panel (Mean) | GI50 | 1.57 µM | |

| Leukemia (MOLT-4, SR) | GI50 | < 0.01–0.02 μM | |||

| Colon (SW-620) | GI50 | < 0.01–0.02 μM | |||

| CNS (SF-539) | GI50 | < 0.01–0.02 μM | |||

| Melanoma (SK-MEL-5) | GI50 | < 0.01–0.02 μM | |||

| Metal Complexes | Cobalt(II) complex with 3-chlorothiophene-2-carboxylic acid | Leukemia (K562) | Inhibition | 62.05 ± 1.15% | [2] |

| Colon (SW480) | Inhibition | 66.83 ± 1.05% | [2] |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against a range of pathogenic bacteria and fungi. The introduction of the this compound scaffold into various heterocyclic systems has yielded compounds with significant bacteriostatic and fungistatic activities.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected derivatives against various microorganisms.

| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |

| Pyrimidine Analogues | Compound 10 | Salmonella enterica | 1.55 µM/ml | [3] |

| Compound 10 | Pseudomonas aeruginosa | 0.77 µM/ml | [3] | |

| Compound 12 | Staphylococcus aureus | 0.87 µM/ml | [3] | |

| Compound 12 | Candida albicans | 1.73 µM/ml | [3] | |

| Schiff Bases | N-(1-phenyl-2-hydroxy-2phenylethylidine)-2',4' dinitrophenyl hydrazine | Micrococcus luteus | 25 | [4] |

| Staphylococcus aureus | 12.5 | [4] | ||

| Aspergillus niger | 12.5 | [4] |

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate assessment of the biological activities of novel compounds. Below are step-by-step methodologies for key in vitro assays.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5]

Materials:

-

96-well tissue culture plates

-

Test compound (this compound derivative)

-

Cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][6]

Materials:

-

96-well microtiter plates (round-bottom)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (this compound derivative)

-

Standard antimicrobial agent (positive control)

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Microplate reader (optional)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Dispense 100 µL of broth medium into all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and mix well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. Several studies have pointed towards the modulation of key signaling pathways involved in apoptosis and inflammation.

p53-Mediated Apoptotic Pathway

The tumor suppressor protein p53 plays a central role in inducing apoptosis in response to cellular stress, such as DNA damage caused by cytotoxic agents. Some chlorothiophene-based chalcones are hypothesized to exert their anticancer effects by activating the p53 pathway.[1]

Caption: Hypothesized p53-mediated apoptotic pathway induced by this compound derivatives.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a common strategy for the development of anti-inflammatory drugs.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological screening of novel this compound derivatives.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. protocols.io [protocols.io]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

Application of 2-Chlorothiophenol in Agrochemical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiophenol is a versatile organosulfur compound that serves as a crucial intermediate in the synthesis of a variety of agrochemicals. Its reactive thiol group and the presence of a chlorine atom on the benzene ring allow for diverse chemical modifications, leading to the development of potent fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for the synthesis of agrochemical candidates derived from this compound, with a focus on fungicidal 1,2,4-triazole derivatives. The methodologies outlined are based on established synthetic routes and are intended to guide researchers in the exploration of new agrochemical entities.

Application in Fungicide Synthesis: 1,2,4-Triazole Derivatives

A significant application of this compound in the agrochemical industry is in the synthesis of fungicides containing the 1,2,4-triazole moiety. These compounds are known to exhibit a broad spectrum of antifungal activity by inhibiting key fungal metabolic pathways. The synthesis of these derivatives often involves the initial formation of a 1,2,4-triazole-3-thiol core, followed by S-alkylation with a derivative of this compound.

Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives

A common route to obtaining the triazole core involves the conversion of appropriate acid hydrazides into 1,4-substituted thiosemicarbazides, which are then cyclized to form the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[1]

General Synthetic Pathway for 1,2,4-Triazole-3-thiol Core

Caption: General synthesis of the 1,2,4-triazole-3-thiol core.

Synthesis of 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one Derivatives

These compounds represent a class of fungicides where the triazole thiol is linked to another bioactive moiety through a thioether bond. The synthesis involves the reaction of a bromo-acetyl derivative with the triazole thiol.[2]

Experimental Workflow for Thioether Linkage

Caption: Workflow for the synthesis of triazole thioether fungicides.

Experimental Protocols

Protocol 1: Synthesis of 5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol[1]

This protocol describes the synthesis of a Schiff base derivative of a 1,2,4-triazole-3-thiol.

Materials:

-

4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol

-

p-Chlorobenzaldehyde

-

Ethanol

Procedure:

-

Dissolve 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol in ethanol.

-

Add an equimolar amount of p-chlorobenzaldehyde to the solution.

-

Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid and wash with cold ethanol.

-

Recrystallize the product from ethanol to obtain pure 5-benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol.

Quantitative Data:

| Compound | Yield (%) | Melting Point (°C) |

| 5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol[1] | 58% | 205-206 |

Protocol 2: Synthesis of 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one[2]

This protocol details the synthesis of a complex triazole thioether derivative with potential fungicidal activity.

Materials:

-

2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

-

4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

-

Absolute Ethanol

-

Triethylamine

Procedure:

-

Dissolve 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one and 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol in absolute ethanol.

-

Add a catalytic amount of triethylamine to the mixture.

-

Reflux the reaction mixture, monitoring its completion by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Filter the solid and wash it with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent like dimethylformamide (DMF) to yield the pure compound.

Quantitative Data:

| Compound | Yield (%) |

| 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one[2] | 73% |

Antifungal Activity

Derivatives of 1,2,4-triazole are known to be effective against a range of fungal pathogens. The introduction of a substituted phenylthio moiety, derived from compounds like this compound, can significantly enhance their biological activity. These compounds are of interest for their potential to combat drug-resistant fungal strains.

Signaling Pathway Inhibition by Triazole Fungicides

Caption: Mechanism of action of triazole fungicides.

Conclusion